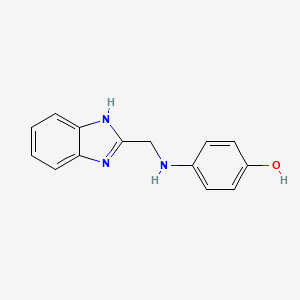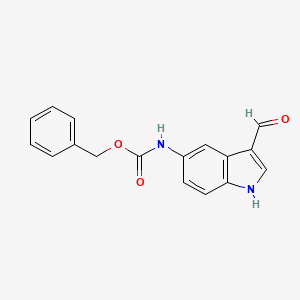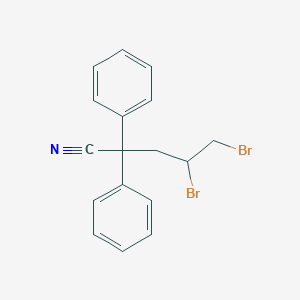
4,4'-Methylenebis(2-methyl-N-propylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2-methyl-N-propylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected by a methylene bridge, with each aniline group substituted with a methyl and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-methyl-N-propylaniline) typically involves the condensation of 2-methyl-N-propylaniline with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows:
2C9H13N+CH2O→C19H26N2+H2O
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenebis(2-methyl-N-propylaniline) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2-methyl-N-propylaniline) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4,4’-Methylenebis(2-methyl-N-propylaniline) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Analytical Chemistry: It serves as a reagent in various analytical techniques for detecting and quantifying specific substances.
Biomedical Research: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2-methyl-N-propylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2-methylcyclohexylamine): Similar structure but with cyclohexyl groups instead of aromatic rings.
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but with dimethylamino groups instead of methyl and propyl groups.
4,4’-Methylenebis(N-propylaniline): Similar structure but without the methyl groups on the aniline rings.
Uniqueness
4,4’-Methylenebis(2-methyl-N-propylaniline) is unique due to the specific substitution pattern on the aniline rings, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in polymer synthesis and materials science, where specific performance characteristics are required.
Properties
CAS No. |
13401-66-6 |
|---|---|
Molecular Formula |
C21H30N2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-methyl-4-[[3-methyl-4-(propylamino)phenyl]methyl]-N-propylaniline |
InChI |
InChI=1S/C21H30N2/c1-5-11-22-20-9-7-18(13-16(20)3)15-19-8-10-21(17(4)14-19)23-12-6-2/h7-10,13-14,22-23H,5-6,11-12,15H2,1-4H3 |
InChI Key |
UXQJDZOSFMSFHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NCCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)










